![molecular formula C12H14N2O2 B3119193 methyl 3-(1-methyl-1H-benzimidazol-2-yl)propanoate CAS No. 24786-76-3](/img/structure/B3119193.png)
methyl 3-(1-methyl-1H-benzimidazol-2-yl)propanoate
Overview
Description
“Methyl 3-(1-methyl-1H-benzimidazol-2-yl)propanoate” is a complex organic compound. It belongs to the class of organic compounds known as benzofurans . These are organic compounds containing a benzene ring fused to a furan . Furan is a five-membered aromatic ring with four carbon atoms and one oxygen atom .
Molecular Structure Analysis
Experimental and theoretical investigations on the optimized geometrical structure, electronic, and vibrational features of similar compounds have been provided using the B3LYP/6-311++G (d,p) basis set . The acquired FT-IR and FT Raman data were used to complete the vibrational assignment and characterization of the compound fundamental modes .Scientific Research Applications
Vibrational Spectroscopy and Quantum Computational Studies
This compound can be used in vibrational spectroscopy and quantum computational studies . Theoretical investigations on the optimized geometrical structure, electronic, and vibrational features of similar benzimidazole derivatives have been conducted using the B3LYP/6-311++G(d,p) basis set .
Molecular Docking Studies
Molecular docking studies can be performed with this compound . These studies help in predicting the protein binding sites and can be useful in drug discovery processes .
Synthesis of Metal-Organic Frameworks (MOFs)
The compound can be used in the synthesis of Metal-Organic Frameworks (MOFs) . MOFs have a wide range of applications due to their crystallinity, structural versatility, and controlled porosity .
CO2 Capture
MOFs synthesized using this compound can be used for CO2 capture . This is a rapidly increasing research area due to its importance in energy and environment-related applications .
Antimicrobial Activity
Benzimidazole derivatives, like the one , have been found to exhibit potent in vitro antimicrobial activity .
Drug Candidates
Compounds containing these structural features have multifarious activities like antitumor, antifungal, antiviral, antiulcer, anticoagulant, antiallergic activities . Moreover, benzimidazole derivatives are used as important drug candidates such as anthelmintics and proton-pump inhibitors (PPIs) like lansoprazole and omeprazole .
Conductivity Boosting
Its main decomposition product acts as a nucleating agent for DMBI-H with the overall effect of boosting conductivity of the final doped P (NDI2OD-T2) films .
Mechanism of Action
Target of Action
Methyl 3-(1-methyl-1H-benzimidazol-2-yl)propanoate is a derivative of benzimidazole . Benzimidazole and its derivatives are known to have a broad range of biological activities, including antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal, and ulcerogenic activities . .
Mode of Action
Benzimidazole derivatives are known to interact with their targets, leading to various biological effects .
Biochemical Pathways
Benzimidazole derivatives are known to affect various biochemical pathways, leading to their broad range of biological activities .
Pharmacokinetics
Benzimidazole and its derivatives are known to be highly soluble in water and other polar solvents, which may influence their bioavailability .
Result of Action
Benzimidazole derivatives are known to have a broad range of biological activities, suggesting they have diverse molecular and cellular effects .
Action Environment
The solubility of benzimidazole derivatives in water and other polar solvents suggests that the solvent environment may influence their action .
properties
IUPAC Name |
methyl 3-(1-methylbenzimidazol-2-yl)propanoate | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14N2O2/c1-14-10-6-4-3-5-9(10)13-11(14)7-8-12(15)16-2/h3-6H,7-8H2,1-2H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HQMDSKPJSFGGCV-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=CC=CC=C2N=C1CCC(=O)OC | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14N2O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID901254835 | |
Record name | Methyl 1-methyl-1H-benzimidazole-2-propanoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID901254835 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
218.25 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
methyl 3-(1-methyl-1H-benzimidazol-2-yl)propanoate | |
CAS RN |
24786-76-3 | |
Record name | Methyl 1-methyl-1H-benzimidazole-2-propanoate | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=24786-76-3 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Methyl 1-methyl-1H-benzimidazole-2-propanoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID901254835 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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